molecular formula C10H13IN2O B243973 N-(5-iodopyridin-2-yl)pentanamide

N-(5-iodopyridin-2-yl)pentanamide

Cat. No.: B243973
M. Wt: 304.13 g/mol
InChI Key: XCYYARPRLSEJPE-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)pentanamide is a halogenated amide derivative characterized by a pentanamide backbone linked to a 5-iodopyridin-2-yl group. For instance, halogenated pyridine derivatives are often explored in drug design for their ability to modulate target binding and metabolic stability .

Properties

Molecular Formula

C10H13IN2O

Molecular Weight

304.13 g/mol

IUPAC Name

N-(5-iodopyridin-2-yl)pentanamide

InChI

InChI=1S/C10H13IN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4H2,1H3,(H,12,13,14)

InChI Key

XCYYARPRLSEJPE-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NC=C(C=C1)I

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-Methoxyphenyl)pentanamide (N4MP)

N4MP, a simplified albendazole derivative, shares the pentanamide core but substitutes the iodopyridine moiety with a 4-methoxyphenyl group. Key comparisons include:

  • Pharmacokinetics: N4MP exhibits favorable drug-likeness, including high topological polar surface area (TPSA), good gastrointestinal absorption, and logP values within optimal ranges.
  • This trend could extend to the iodopyridinyl variant, pending experimental validation .
  • Synthetic Accessibility : N4MP’s synthesis is simpler than albendazole, with a lower synthetic accessibility score. The iodopyridinyl derivative’s synthesis may be more complex due to the iodine atom’s reactivity and purification challenges .
Valeroylsulfonamide Derivatives (e.g., N4-Valeroylsulfadiazine)

These compounds feature a pentanamide group attached to sulfonamide moieties. Comparisons highlight:

  • Physicochemical Properties : Valeroylsulfonamides have melting points >200°C, indicating high crystallinity. The iodine in N-(5-iodopyridin-2-yl)pentanamide may reduce melting points due to increased molecular weight and steric hindrance .
  • Biological Activity : Sulfonamide derivatives target bacterial enzymes (e.g., dihydropteroate synthase), while the iodopyridinyl group in this compound might interact with neurological or antiparasitic targets, akin to albendazole derivatives .
Halogenated Pyridine Analogs (e.g., N-(5-chloropyridin-2-yl)-2-phenylsulfanylacetamide)
  • Substituent Effects : Chlorine (smaller, electronegative) vs. iodine (larger, polarizable) alters electronic and steric profiles. Iodine may enhance binding to hydrophobic pockets but reduce solubility compared to chlorine .
  • Structural Stability : Halogens on pyridine rings influence crystal packing (e.g., co-crystal formation with fumaric acid in N-(5-iodopyridin-2-yl)isonicotinamide). Iodine’s size could promote unique supramolecular interactions .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Key Properties of Pentanamide Derivatives

Compound Molecular Weight (g/mol) logP* Solubility Key Substituent Biological Activity
This compound ~306.1 (estimated) ~2.5–3.0† Moderate (iodine) 5-Iodopyridin-2-yl Potential antiparasitic/neurological
N4MP 221.3 2.1 High 4-Methoxyphenyl Anthelmintic, low toxicity
N4-Valeroylsulfadiazine 348.4 1.8 Low Sulfadiazine Antimicrobial
N-(5-Chloropyridin-2-yl)-... 370.9 3.2 Low 5-Chloropyridin-2-yl Undisclosed

*logP: Octanol-water partition coefficient (lipophilicity). †Estimated based on halogenated analogs.

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